molecular formula C14H10Cl2FNO2 B5704272 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide

5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide

Cat. No.: B5704272
M. Wt: 314.1 g/mol
InChI Key: QOUVBSAJNFNDQS-UHFFFAOYSA-N
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Description

5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide is an organic compound with a complex structure that includes chloro, fluoro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with 3-chloro-4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 5-chloro-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide.

    Reduction: Formation of 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-chloro-N-(3-chloro-4-fluorophenyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The methoxy group also contributes to its distinct properties, such as solubility and interaction with biological targets.

Properties

IUPAC Name

5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-9-3-4-12(17)11(16)7-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUVBSAJNFNDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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